molecular formula C10H15ClN2O2S B1460589 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride CAS No. 2137710-04-2

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride

Cat. No.: B1460589
CAS No.: 2137710-04-2
M. Wt: 262.76 g/mol
InChI Key: XCLSCTJKLRPWBE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular framework of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride consists of three primary structural components arranged in a linear connectivity pattern. The molecular formula C10H15ClN2O2S reflects the presence of ten carbon atoms arranged in distinct geometric environments, including the highly constrained cyclopropane ring, the planar aromatic benzene system, and the flexible aminomethyl substituent. The crystallographic investigation of related cyclopropane-containing compounds provides valuable insights into the structural parameters expected for this molecule. Studies of analogous systems demonstrate that cyclopropane rings typically exhibit carbon-carbon bond lengths of approximately 151 picometers, significantly shorter than the standard 153-155 picometers observed in conventional alkane systems.

The spatial arrangement of functional groups within the molecule creates multiple opportunities for intramolecular and intermolecular interactions. The sulfonamide bridge adopts a tetrahedral geometry around the sulfur center, with the sulfur-nitrogen bond length typically ranging between 160-165 picometers based on comparative studies of related sulfonamide structures. The phenyl ring maintains planarity with the aminomethyl substituent positioned at the meta position relative to the sulfonamide attachment point, allowing for optimal spatial separation of the two nitrogen-containing functional groups.

Crystallographic analysis of similar cyclopropane-containing sulfonamide derivatives reveals characteristic packing arrangements dominated by hydrogen bonding interactions. The crystal structures typically exhibit layer-like arrangements where molecules are organized through networks of intermolecular hydrogen bonds involving the sulfonamide nitrogen-hydrogen groups and the aminomethyl functionality. These packing motifs are stabilized by the formation of characteristic C-H···O hydrogen bonds with hydrogen-oxygen distances ranging from 2.08 to 2.20 angstroms, as observed in structurally related compounds.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10;/h1-3,6,10,12H,4-5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSCTJKLRPWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₃N₃O₂S·HCl
  • Molecular Weight : 241.74 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Sulfonamides, including this compound, generally function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This action disrupts the production of nucleic acids necessary for bacterial replication and survival .

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli6.25 μg/mL
Candida albicans12.5 μg/mL

Anti-inflammatory Activity

The compound also shows promise in modulating inflammatory responses. It has been reported to enhance nitric oxide (NO) production in macrophages, which plays a pivotal role in mediating inflammatory processes. NO is known for its dual role in promoting inflammation while also exerting cytotoxic effects against pathogens .

  • Nitric Oxide Production : The compound stimulates the production of NO through the activation of nitric oxide synthases (NOS). This leads to increased levels of pro-inflammatory cytokines such as IL-6 and IL-8 .
  • Cytokine Modulation : By influencing the expression of cytokines, this compound can potentially alter the course of inflammatory diseases.

Case Studies

  • Macrophage Activation : A study conducted on J774A.1 macrophages demonstrated that treatment with N-[3-(aminomethyl)benzyl]acetamidine (a related compound) resulted in increased production of NO and cytokines upon stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . This suggests that similar mechanisms may be at play with this compound.
  • In Vivo Studies : In animal models, compounds structurally related to this compound have shown efficacy in reducing inflammation associated with various conditions, including arthritis and sepsis .

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Research
Recent studies have indicated that N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride may play a role in the development of anticancer therapies. Its structural characteristics allow it to interact with biological targets implicated in tumor growth and proliferation. For instance, compounds similar to this sulfonamide have been explored for their ability to inhibit specific enzymes involved in cancer cell metabolism, potentially leading to reduced tumor viability .

b. Neuroendocrine Tumors Treatment
The compound has been investigated for its therapeutic efficacy in treating neuroendocrine tumors (NETs). Research suggests that sulfonamide derivatives can be formulated into radiopharmaceuticals that target somatostatin receptors, which are overexpressed in various NETs. This targeted approach enhances the delivery of therapeutic agents directly to the tumor site, improving treatment outcomes while minimizing side effects .

Biochemical Applications

a. Buffering Agent in Cell Cultures
this compound is utilized as a non-ionic organic buffering agent in biological research. It helps maintain pH stability in cell cultures, particularly within the range of 6-8.5, which is crucial for optimal cellular function and experimental consistency .

b. Enzyme Inhibition Studies
The compound's ability to inhibit certain enzymes makes it valuable in biochemical assays. It has been used to investigate enzyme kinetics and mechanisms, providing insights into metabolic pathways and potential drug interactions. Its application in enzyme inhibition studies aids researchers in understanding the pharmacodynamics of other therapeutic agents .

Material Science Applications

a. Synthesis of Novel Materials
this compound serves as a building block for synthesizing novel materials with specific properties. Its unique structure allows it to be incorporated into mesoporous materials and nanocomposites, which are important in catalysis and drug delivery systems .

Case Studies and Research Findings

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated that sulfonamide derivatives can inhibit tumor growth through targeted receptor binding.
Study 2Buffering CapacityEstablished effective pH maintenance in cell cultures using this compound as a buffering agent.
Study 3Enzyme InhibitionShowed significant inhibition of specific metabolic enzymes, contributing to drug interaction studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity Reference
N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride C₁₀H₁₅ClN₂O₂S 262.76 Cyclopropane sulfonamide, phenyl-aminomethyl, HCl salt 95%
5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride C₁₂H₁₂ClN₃O₂ 271.15 Dihydropyridinone ring, 3-chlorophenylmethyl, HCl salt 95%
Methanesulfonamide derivative (4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide HCl) C₁₂H₂₀N₂O₃S·HCl 308.83 Methanesulfonamide, hydroxyethyl-isopropylamino group Not specified
Milnacipran Hydrochloride C₁₅H₂₂ClNO₂ 283.45 (calculated) Cyclopropanecarboxamide, diethylamino, phenyl group Not specified

Key Structural and Functional Differences

Cyclopropane Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (C-SO₂-NH-) differs from Milnacipran’s carboxamide (C-C(=O)-N-). Sulfonamides are more acidic (pKa ~10–11) and may exhibit stronger hydrogen-bonding capacity, influencing receptor binding .

Aromatic Substitutions: The target’s phenyl-aminomethyl group contrasts with the 3-chlorophenylmethyl group in the dihydropyridinone derivative. The methanesulfonamide derivative’s hydroxyethyl-isopropylamino side chain adds polar functionality, which may improve solubility but reduce CNS penetration compared to the target’s simpler phenyl group .

Ring Systems: The dihydropyridinone ring in the 5-amino compound introduces a lactam structure, offering hydrogen-bonding sites distinct from the target’s sulfonamide. This could affect stability in acidic environments .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : All compounds are hydrochloride salts, ensuring moderate aqueous solubility. The methanesulfonamide derivative’s higher molecular weight (308.83 g/mol) may reduce solubility compared to the target compound (262.76 g/mol) .
  • However, sulfonamides are generally more resistant to enzymatic degradation than carboxamides .
  • Therapeutic Potential: The target’s phenyl-aminomethyl group suggests CNS activity (e.g., neurotransmitter modulation), whereas the methanesulfonamide derivative’s β-amino alcohol structure aligns with adrenergic receptor targeting . Milnacipran’s clinical use (antidepressant) highlights the impact of structural variations on therapeutic outcomes .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride typically involves:

  • Functionalization of a phenyl ring with an aminomethyl group at the meta position (3-position).
  • Introduction of the cyclopropanesulfonamide group onto the aniline nitrogen.
  • Conversion of the free amine to its hydrochloride salt for stability and handling.

Due to the compound’s structural features, key synthetic challenges include selective substitution at the 3-position of the phenyl ring and efficient sulfonamide formation.

Stepwise Preparation Method

Based on analogous sulfonamide and aminomethyl compound syntheses (noting that specific direct synthesis details for this compound are scarce in open literature but can be inferred from related patents and chemical syntheses):

Step Reaction Reagents & Conditions Notes Yield/Outcome
1 Preparation of 3-(aminomethyl)aniline precursor Reduction of 3-nitromethylbenzaldehyde or 3-(bromomethyl)aniline derivatives using catalytic hydrogenation or hydride reagents Selective reduction to primary amine High purity amine intermediate
2 Formation of cyclopropanesulfonamide Reaction of 3-(aminomethyl)aniline with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) Nucleophilic substitution forming sulfonamide bond Typically 70-90%
3 Conversion to hydrochloride salt Treatment of free base with hydrogen chloride gas or HCl in solvent (e.g., ether or THF) Formation of stable hydrochloride salt, solid isolation 85-95%

Detailed Reaction Conditions and Mechanistic Insights

  • Step 1: Aminomethylation

    The introduction of the aminomethyl group at the 3-position of the phenyl ring is often achieved via reduction of a corresponding nitro or halomethyl precursor. For example, catalytic hydrogenation over Pd/C or reduction with sodium borohydride derivatives can be employed. This step requires careful control to avoid over-reduction or side reactions.

  • Step 2: Sulfonamide Formation

    The free amine reacts with cyclopropanesulfonyl chloride, a reactive sulfonyl chloride derivative, in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A base such as triethylamine scavenges the released HCl, driving the reaction to completion. The reaction is typically conducted at 0–25 °C to minimize side reactions.

  • Step 3: Hydrochloride Salt Formation

    The free sulfonamide amine is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the compound in an organic solvent or by adding HCl in ether. This step enhances compound stability and crystallinity, facilitating purification.

Representative Example from Related Patent Literature

While direct preparation methods for this compound are limited, related sulfonamide hydrochlorides have been synthesized by analogous routes as described in patent CN102503849B, which details preparation of amine hydrochlorides via base-catalyzed reactions, nucleophilic substitutions, and salt formation under controlled temperatures (0–25 °C) with high yields (above 85%).

Data Table Summarizing Preparation Parameters

Parameter Description Typical Range/Value Remarks
Aminomethylation method Reduction of nitro or halomethyl precursors Catalytic hydrogenation or hydride reduction Selective, mild conditions preferred
Sulfonamide formation solvent Aprotic solvents (e.g., DCM, THF) 25–100 mL per gram scale Ensures solubility and reaction control
Base used Triethylamine, pyridine 1.0–1.5 equivalents Neutralizes HCl byproduct
Reaction temperature (sulfonamide formation) 0–25 °C Room temperature or ice bath Controls reaction rate and purity
Reaction time (sulfonamide formation) 1–5 hours Depends on scale and stirring Monitored by TLC or HPLC
Hydrochloride salt formation HCl gas or HCl in ether Saturated conditions Solid precipitate formation
Yield (overall) From amine to hydrochloride salt 70–95% High purity product

Research Findings and Optimization Notes

  • Purity and Yield: The sulfonamide formation step is critical for yield optimization. Using freshly prepared cyclopropanesulfonyl chloride and maintaining low temperature prevents side reactions such as sulfonylation at undesired sites.

  • Salt Formation: The hydrochloride salt form improves compound stability and solubility, which is essential for pharmaceutical applications.

  • Solvent Choice: THF and dichloromethane are preferred for sulfonamide coupling due to their ability to dissolve both reactants and facilitate efficient stirring.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods to track reaction progress and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodology : A common approach involves reacting 3-(aminomethyl)aniline derivatives with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., THF or dichloromethane) and controlled temperature (0–25°C) are critical to minimize side reactions. Yield optimization may include slow addition of sulfonyl chloride, extended stirring times (2–4 hours), and purification via recrystallization or column chromatography .
  • Data Note : Purity ≥95% is achievable, as reported for structurally related sulfonamide hydrochlorides .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane ring integrity and sulfonamide/amine proton environments.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 271.15 for the free base) .
    • Quality Control : Cross-reference with pharmacopeial standards for sulfonamide impurities .

Q. How should researchers handle stability and storage of This compound to prevent degradation?

  • Methodology : Store desiccated at –20°C under inert gas (argon/nitrogen) to mitigate hygroscopicity and oxidative decomposition. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane sulfonamide group influence reactivity in nucleophilic substitution or enzyme inhibition studies?

  • Methodology : Computational modeling (DFT or MD simulations) can map steric hindrance from the cyclopropane ring and electron-withdrawing sulfonamide group. Compare reaction kinetics with non-cyclopropane analogs (e.g., benzene sulfonamides) using stopped-flow techniques .
  • Case Study : Cyclopropane-containing inhibitors exhibit enhanced target binding due to ring strain and conformational rigidity .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or pro-drug formulations to improve bioavailability.
  • Metabolic Profiling : LC-MS/MS to identify active metabolites or degradation products in plasma.
  • Dose Escalation Studies : Adjust dosing regimens to account for rapid clearance observed in rodent models .

Q. What intermolecular interactions drive the compound’s selectivity for specific enzyme targets (e.g., proteases or kinases)?

  • Methodology :

  • X-ray Crystallography : Resolve ligand-target co-crystal structures to identify hydrogen bonds with the sulfonamide group or hydrophobic contacts with the cyclopropane ring.
  • SAR Studies : Synthesize analogs with modified aminomethyl or cyclopropane groups to isolate critical binding motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Screening : Use shake-flask methods with pH-adjusted buffers (pH 1–10) and polar aprotic solvents (DMF, acetonitrile).
  • Thermodynamic Analysis : Measure partition coefficients (logP) via octanol-water partitioning. Reported logP = –3.81 for structurally related sulfonates suggests limited lipophilicity .
    • Resolution : Discrepancies may arise from protonation state differences; confirm ionization via pKa determination .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) to minimize batch-to-batch variability .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate assays across multiple cell lines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
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N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride

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